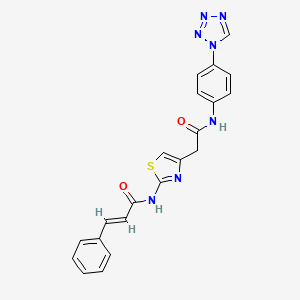
N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide” belongs to a class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazoles are heterocyclic compounds that contain an aromatic five-member ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of suitable precursors under specific conditions. The precursors and conditions can vary widely depending on the specific compound being synthesized.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography . These techniques can provide information about the positions of atoms in the molecule, the lengths and types of chemical bonds, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its functional groups. For example, the carboxamide group (-CONH2) is typically involved in hydrogen bonding, and can participate in various chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Antitumor Activities
Several benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, derivatives of benzothiazole have been identified as potent antitumor agents with mechanisms involving the inhibition of specific cellular pathways or interactions with DNA. These compounds exhibit selective cytotoxicity against tumor cell lines and have shown efficacy in in vivo models of cancer, suggesting their potential as therapeutic agents or as lead compounds for the development of new cancer treatments (Yoshida et al., 2005).
Role in Metabolism and Disposition Studies
Compounds structurally related to N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide have been used to study drug metabolism and disposition. For example, the metabolism and disposition of specific benzothiazole derivatives have been detailed in humans, providing insights into their pharmacokinetic profiles, metabolic pathways, and elimination routes. Such studies are crucial for understanding the safety, efficacy, and potential drug interactions of new therapeutic agents (Renzulli et al., 2011).
Fluorescence and Imaging Applications
Benzothiazole derivatives have been explored for their fluorescence properties, making them potential candidates for imaging studies. The synthesis and fluorescence efficiency of certain benzothiazole derivatives emitting blue light have been described, highlighting their application in fluorescence-based techniques and imaging studies. Such compounds can be used as fluorescent probes for various biological and chemical analyses (Mahadevan et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methyl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-16(11-6-18-5-9(11)14)13(17)8-2-3-10-12(4-8)19-7-15-10/h2-4,7,9,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXAWJXFKIWGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)
![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)




![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)
